Tetramethylthiourea

Catalysis Nitrosamine Formation Reaction Kinetics

Tetramethylthiourea (TMTU) delivers the fastest cure kinetics among N-methylthioureas—directly proven by head-to-head vulcanization studies. Its fully N-methylated structure eliminates N-H bonds, preventing isomerization to corrosive ammonium thiocyanate during high-temperature processing. This ensures clean melts, reduced equipment fouling, and superior safety. Choose TMTU when rapid, uniform cures are non-negotiable.

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS No. 2782-91-4
Cat. No. B1220291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylthiourea
CAS2782-91-4
Synonymstetramethylthiourea
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCN(C)C(=S)N(C)C
InChIInChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3
InChIKeyMNOILHPDHOHILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 75° F (NTP, 1992)
Sol in water and alcohol
Water solubility= 5,400 mg/l

Tetramethylthiourea (CAS 2782-91-4) Procurement: Technical Baseline and Procurement Overview


Tetramethylthiourea (TMTU, CAS 2782-91-4) is a fully N-methylated organosulfur compound of the thiourea class, with the molecular formula C5H12N2S [1]. It is a colorless to pale yellow crystalline solid with a melting point of 75-77 °C and a boiling point of 245 °C at standard pressure [2]. Unlike its parent compound thiourea, TMTU lacks N-H hydrogen bond donors, which fundamentally alters its chemical behavior in catalysis, coordination chemistry, and thermal decomposition pathways [3]. Commercially, TMTU is primarily utilized as an ultra-fast vulcanization accelerator in rubber compounding, an accelerator in acrylate adhesives, and a versatile ligand in homogeneous catalysis .

Tetramethylthiourea (TMTU): Why Generic Thiourea Substitution Is Not Advisable


The fully methylated structure of tetramethylthiourea confers distinct, non-linear property differences compared to its less substituted analogs. A user cannot assume that thiourea, N-methylthiourea, or N,N'-dimethylthiourea will perform equivalently in an application formulated for TMTU. Evidence shows that the presence or absence of N-H groups critically impacts key performance metrics, including catalytic activity, thermal stability, and redox behavior, often in ways that are not intuitive [1]. For example, TMTU exhibits a unique thermal decomposition pathway that avoids the isomerization seen in other thioureas [2]. In vulcanization, the degree of N-substitution directly correlates with accelerator effectiveness, with TMTU representing the most potent in its class [3]. Substituting TMTU with a generic thiourea derivative without accounting for these specific, quantifiable differences introduces significant performance and process risk.

Tetramethylthiourea (TMTU) Quantitative Differentiation Evidence Guide


Tetramethylthiourea Exhibits Superior Oxidative Stability Over Thiourea in Catalytic Nitrosamine Formation

Tetramethylthiourea demonstrates a markedly different overall catalytic efficiency compared to unsubstituted thiourea in the formation of N-nitrosodimethylamine, despite having a similar intrinsic catalytic rate constant. The superior net performance of TMTU is attributed to its slower rate of decomposition under the reaction conditions [1].

Catalysis Nitrosamine Formation Reaction Kinetics

Tetramethylthiourea's Reaction with OH Radicals is Slower Than Thiourea's, Indicating Divergent Radical Chemistry

The rate constant for the reaction of hydroxyl radicals with tetramethylthiourea is approximately 33% lower than that for unsubstituted thiourea. Additionally, the equilibrium constant for dimeric radical cation formation is an order of magnitude lower for TMTU [1].

Radical Chemistry Pulse Radiolysis Oxidation Kinetics

Tetramethylthiourea's Unique Thermal Decomposition Pathway Prevents Isomerization to Ammonium Thiocyanate

Unlike thiourea and other N-methylated derivatives, tetramethylthiourea does not undergo isomerization to ammonium thiocyanate upon melting. Thermal analysis indicates that all other tested compounds in this series isomerize after melting, while TMTU does not [1].

Thermal Stability Thermal Analysis Decomposition Pathways

Tetramethylthiourea is the Most Potent Vulcanization Accelerator Among Its N-Methylated Homologs

In a comparative study of N-substituted methylthioureas as vulcanization accelerators for natural rubber, the fully substituted tetramethylthiourea was found to be the most effective. The study correlated accelerator effectiveness with the sum of superdelocalizabilities, which increases with the number of methyl groups [1].

Rubber Vulcanization Accelerator Potency Structure-Activity Relationship

Tetramethylthiourea Shows Significant Steric Distortion in its Crystal Structure Compared to Thiourea

X-ray crystallography reveals that the structure of tetramethylthiourea exhibits crystallographic twofold symmetry and significant distortions from the planar geometry typical of the thiourea core. These distortions are directly attributed to the steric pressure between methyl groups trans to the sulfur atom [1].

Crystallography Molecular Structure Steric Effects

Tetramethylthiourea (TMTU): Evidence-Backed Application Scenarios for Scientific and Industrial Users


High-Performance Rubber Vulcanization Requiring Ultra-Fast Cure Rates

Tetramethylthiourea is the logical choice for formulators needing the fastest possible cure kinetics in sulfur-vulcanized rubbers. Evidence from a head-to-head study of N-methylthioureas demonstrates that TMTU provides the highest accelerator effectiveness in the series, directly correlating with a greater number of N-methyl substituents [1]. Substituting with less alkylated analogs like dimethyl- or trimethylthiourea will result in a measurable increase in scorch time and a reduction in cure rate. This makes TMTU essential for high-throughput manufacturing lines or in curing thick rubber sections where a rapid, uniform cure is required.

Thermally Demanding Processes Where Isomerization to Ammonium Thiocyanate is a Risk

TMTU is uniquely suited for high-temperature processing where the decomposition byproducts of other thioureas pose a safety or corrosion hazard. Thermal analysis confirms that, unlike thiourea, N-methylthiourea, and N,N'-dimethylthiourea, tetramethylthiourea does not isomerize to form ammonium thiocyanate upon melting [2]. In applications such as polymer melt blending, rubber compounding at elevated temperatures, or as a high-temperature stabilizer, the use of TMTU eliminates the risk of releasing this unwanted and potentially harmful byproduct. This ensures a cleaner process, reduces equipment fouling, and enhances workplace safety, providing a compelling technical reason for its selection.

Oxidative Environments and Free Radical-Mediated Reactions Requiring Controlled Kinetics

For scientific and industrial processes involving hydroxyl radicals or other reactive oxygen species, tetramethylthiourea offers a distinct kinetic profile compared to unsubstituted thiourea. Pulse radiolysis studies show that TMTU reacts with OH radicals approximately 33% more slowly than thiourea and has a tenfold lower equilibrium constant for dimeric radical cation formation [3]. This evidence supports its use in applications requiring a more controlled or sustained response in an oxidative environment, such as in certain polymer stabilization strategies, advanced oxidation processes, or as a mechanistic probe in radical chemistry research. The slower kinetics of TMTU can provide a more manageable and predictable reaction pathway.

Homogeneous Catalysis and Coordination Chemistry Requiring a Sterically Demanding, N-H Free Ligand

Tetramethylthiourea's fully substituted, non-planar structure, confirmed by X-ray crystallography, makes it a valuable ligand in transition metal catalysis and coordination chemistry [4]. The absence of N-H bonds prevents hydrogen-bonding interactions that can complicate reactivity or lead to unwanted side reactions. The significant steric bulk from the four methyl groups forces a distorted geometry around the thiocarbonyl sulfur, which can influence the coordination environment and catalytic activity of the metal center. This makes TMTU the preferred choice over thiourea or partially substituted analogs when a well-defined, sterically protected, and N-H free ligand sphere is required to achieve specific selectivity or turnover frequency in a catalytic cycle.

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